Ethyl 3-chloro-4-methylbenzoylformate
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Overview
Description
Ethyl 3-chloro-4-methylbenzoylformate is a chemical compound belonging to the class of benzoylformates. It is characterized by its molecular formula C11H11ClO3 and a molecular weight of 226.66 g/mol . This compound is widely used in various fields, including medical, environmental, and industrial research, due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-chloro-4-methylbenzoylformate typically involves the esterification of 3-chloro-4-methylbenzoic acid with ethyl oxalyl chloride. The reaction is carried out in the presence of a catalyst, such as pyridine, under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. The process involves rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-chloro-4-methylbenzoylformate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) are employed.
Major Products Formed:
Oxidation: Formation of 3-chloro-4-methylbenzoic acid.
Reduction: Formation of 3-chloro-4-methylbenzyl alcohol.
Substitution: Formation of ethyl 3-methoxy-4-methylbenzoylformate.
Scientific Research Applications
Ethyl 3-chloro-4-methylbenzoylformate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies.
Medicine: This compound is explored for its potential therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-4-methylbenzoylformate involves its interaction with specific molecular targets and pathways. It can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
- Ethyl 3-chloro-4-methylphenylacetate
- Ethyl 3-chloro-4-methylbenzoate
- Ethyl 3-chloro-4-methylbenzyl alcohol
Comparison: Ethyl 3-chloro-4-methylbenzoylformate is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
ethyl 2-(3-chloro-4-methylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-3-15-11(14)10(13)8-5-4-7(2)9(12)6-8/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWZCWYUHGDXHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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